Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate
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Overview
Description
Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate is a chemical compound with the molecular formula C14H11NaO3S. It is known for its unique structure, which includes a thienylcarbonyl group attached to a phenylpropionate backbone. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate typically involves the reaction of 2-thienylcarbonyl chloride with 4-phenylpropionic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylcarbonyl group to a thienylmethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in polar solvents such as water or methanol, with the addition of suitable nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thienylmethyl derivatives.
Substitution: Various substituted phenylpropionate derivatives.
Scientific Research Applications
Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate involves its interaction with specific molecular targets and pathways. The thienylcarbonyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(4-(2-furylcarbonyl)phenyl)propionate
- Sodium 2-(4-(2-pyridylcarbonyl)phenyl)propionate
- Sodium 2-(4-(2-benzoyl)phenyl)propionate
Uniqueness
Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate is unique due to its thienylcarbonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
52779-97-2 |
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Molecular Formula |
C14H11NaO3S |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
sodium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate |
InChI |
InChI=1S/C14H12O3S.Na/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12;/h2-9H,1H3,(H,16,17);/q;+1/p-1 |
InChI Key |
ADTGIGSPQHDPLT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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